1-Methylpyrrolidine-2-methanol

Description

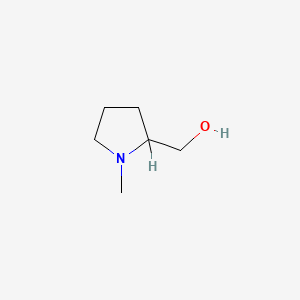

Structure

3D Structure

Properties

IUPAC Name |

(1-methylpyrrolidin-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-7-4-2-3-6(7)5-8/h6,8H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCOJPHPOVDIRJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20952956 | |

| Record name | (1-Methylpyrrolidin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20952956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3554-65-2, 30727-24-3, 34381-71-0 | |

| Record name | 1-Methyl-2-pyrrolidinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3554-65-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methylpyrrolidine-2-methanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003554652 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1)-1-Methylpyrrolidine-2-methanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030727243 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S)-Methylpyrrolidine-2-methanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034381710 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3554-65-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45497 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (1-Methylpyrrolidin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20952956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methylpyrrolidine-2-methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.553 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (±)-1-methylpyrrolidine-2-methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.724 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (S)-methylpyrrolidine-2-methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.241 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Authored by: Gemini, Senior Application Scientist

An In-depth Technical Guide to the Structure and Stereochemistry of N-Methyl-L-prolinol

Abstract

N-Methyl-L-prolinol, a chiral amino alcohol derived from the natural amino acid L-proline, is a cornerstone in modern asymmetric synthesis. Its rigid, stereochemically defined pyrrolidine scaffold has made it an invaluable precursor for a multitude of highly effective organocatalysts and chiral ligands. This technical guide provides a comprehensive examination of the molecular structure, absolute and relative stereochemistry, and conformational dynamics of N-Methyl-L-prolinol. We will delve into validated synthetic protocols, spectroscopic signatures, and the mechanistic basis for its utility in stereoselective transformations, offering field-proven insights for researchers, chemists, and drug development professionals.

Core Molecular Architecture and Physicochemical Profile

N-Methyl-L-prolinol, systematically named [(2S)-1-Methylpyrrolidin-2-yl]methanol, is characterized by a five-membered pyrrolidine ring.[1][2] This core structure is substituted at the nitrogen atom (N-1) with a methyl group and at the C-2 position with a hydroxymethyl group.[1] This specific arrangement confers chirality, making it a crucial building block in the synthesis of enantiomerically pure compounds.[1][2]

The presence of a tertiary amine and a primary alcohol within a constrained cyclic framework dictates its chemical reactivity and its efficacy as a chiral directing group. It typically appears as a colorless to pale yellow liquid or a low-melting crystalline powder.[1][3][4]

Table 1: Physicochemical Properties of N-Methyl-L-prolinol

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 34381-71-0 | [1][2][3][5] |

| Molecular Formula | C₆H₁₃NO | [2][3][5] |

| Molecular Weight | 115.17 g/mol | [2][3][5] |

| Boiling Point | 67-69 °C at 12 mmHg | [2][3] |

| Density | 0.968 g/mL at 25 °C | [2][3] |

| Refractive Index | n20/D 1.469 | [2][3] |

| Optical Rotation | [α]/D ≈ -49.5° (c=5, MeOH) | [3] |

| Appearance | Colorless to pale yellow liquid or solid |[1][3] |

Caption: 2D Structure of N-Methyl-L-prolinol.

Stereochemistry: The Foundation of Asymmetric Induction

The utility of N-Methyl-L-prolinol is fundamentally rooted in its defined stereochemistry. The molecule is derived from L-proline, a naturally occurring α-amino acid with an (S)-configuration at its α-carbon.[2] This stereocenter is preserved during synthesis, resulting in N-Methyl-L-prolinol having an absolute configuration of (S) at the C-2 position of the pyrrolidine ring.

This fixed (S)-configuration is critical for its role in asymmetric catalysis. When used as a chiral auxiliary or as a precursor to an organocatalyst, the stereocenter at C-2 creates a chiral environment that directs incoming reagents to approach a substrate from a specific face. This steric hindrance and electronic guidance force the formation of one enantiomer of the product in preference to the other, a process known as asymmetric induction. The high optical purity achieved in the synthesis of N-Methyl-L-prolinol is therefore paramount to achieving high enantioselectivity in the reactions it catalyzes.[1]

Caption: Stereochemical representation of (S)-N-Methyl-L-prolinol.

Synthetic Pathways: Achieving High Optical Purity

The synthesis of enantiomerically pure N-Methyl-L-prolinol is efficiently achieved from commercially available L-proline. Several reliable methods have been established, with the choice often depending on scale, available reagents, and desired purity.

Two-Step Synthesis via N-Formylation and Reduction

A robust and widely cited method involves a two-step sequence starting from L-proline. This approach provides high yields and preserves the stereochemical integrity of the starting material.[3][6]

Step 1: N-Formylation of L-Proline. L-proline is treated with a mixture of formic acid and acetic anhydride. This reaction proceeds at a controlled temperature (e.g., 5-10°C) to yield (S)-(-)-N-formylproline.[3][6] The product is typically a viscous oil that can be used directly in the next step without extensive purification.

Step 2: Reduction of N-Formylproline. The N-formylproline intermediate is then reduced using a powerful hydride reducing agent, most commonly lithium aluminum hydride (LiAlH₄) in an ethereal solvent like tetrahydrofuran (THF).[3][6] This single step accomplishes the reduction of both the carboxylic acid to a primary alcohol and the formyl group to a methyl group, directly yielding N-Methyl-L-prolinol. The reaction is typically run at reflux for an extended period to ensure complete conversion.[3]

Direct N-Methylation of L-Prolinol

An alternative strategy involves first reducing L-proline to L-prolinol, followed by N-methylation.

Step 1: Reduction of L-Proline. L-proline can be reduced to L-prolinol using LiAlH₄.[7] L-prolinol is also commercially available.

Step 2: N-Methylation. The resulting L-prolinol can be N-methylated using various methods. The Eschweiler-Clarke reaction, which uses formic acid and formaldehyde, is a classic choice, though it may result in lower yields of impure product.[8] A cleaner and more efficient method involves the generation of the dianion of L-prolinol using two equivalents of a strong base like n-butyllithium, followed by quenching with one equivalent of methyl iodide. This approach has been reported to provide the product in good yield and high purity.[8]

Caption: Workflow for the synthesis of N-Methyl-L-prolinol from L-Proline.

Experimental Protocol: Synthesis via Formylation-Reduction

The following protocol is a representative procedure for the synthesis of N-Methyl-L-prolinol from L-proline.[3][6]

-

N-Formylation:

-

In a round-bottom flask, dissolve L-proline (1.0 eq) in 97% formic acid under an inert atmosphere. Cool the solution to 5-10°C in an ice bath.

-

Slowly add acetic anhydride (approx. 7 eq) dropwise, ensuring the temperature remains below 10°C.

-

After the addition is complete, remove the ice bath and stir the mixture at room temperature for 2 hours.

-

Quench the reaction by carefully adding ice-cold water.

-

Remove the solvent under reduced pressure to obtain crude (S)-(-)-N-formylproline as a viscous oil.

-

-

Reduction:

-

Prepare a suspension of lithium aluminum hydride (LiAlH₄, approx. 5 eq) in anhydrous tetrahydrofuran (THF) in a separate flask under an inert atmosphere.

-

Dissolve the crude N-formylproline from the previous step in anhydrous THF.

-

Slowly add the N-formylproline solution to the LiAlH₄ suspension at a rate that maintains a gentle reflux.

-

After the addition is complete, heat the mixture to reflux and maintain for 48 hours to ensure complete reaction.

-

Cool the reaction to room temperature and quench it carefully by the sequential, dropwise addition of water, followed by 15% aqueous sodium hydroxide solution, and finally more water (Fieser workup).

-

Filter the resulting off-white precipitate (aluminum salts) and wash thoroughly with THF.

-

Dry the combined filtrate over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification:

-

Purify the resulting oil by bulb-to-bulb distillation under high vacuum (e.g., 40-55°C at 0.15 Torr) to afford pure N-Methyl-L-prolinol.[3]

-

Applications in Asymmetric Catalysis

N-Methyl-L-prolinol is rarely used as a catalyst itself but serves as a highly versatile precursor to a class of powerful organocatalysts, often referred to as prolinol derivatives.[9][10] Its primary application is in enamine-based catalysis.[1][9]

The N-Methyl-L-prolinol scaffold is typically modified at the hydroxyl group, for instance, by converting it into a silyl ether. These derivatives catalyze a wide range of important carbon-carbon bond-forming reactions, including:

-

Asymmetric Michael Additions: Catalyzing the conjugate addition of aldehydes or ketones to nitroolefins with high diastereo- and enantioselectivities.[2][9]

-

Asymmetric Aldol Reactions: Facilitating the stereoselective reaction between an aldehyde and a ketone.[9]

The catalytic cycle generally involves the formation of a chiral enamine intermediate between the catalyst and a carbonyl compound (e.g., a ketone or aldehyde). This enamine then attacks an electrophile, with the bulky, stereochemically defined catalyst directing the attack to create a new stereocenter with high fidelity. Hydrolysis then releases the product and regenerates the catalyst.

Caption: Generalized enamine catalytic cycle using a prolinol-derived catalyst.

Conclusion

N-Methyl-L-prolinol is a fundamentally important molecule whose value is derived directly from its structure and stereochemistry. Originating from the chiral pool, its rigid (S)-configured pyrrolidine framework provides an exceptional platform for the design of catalysts that mediate highly selective asymmetric transformations. A thorough understanding of its synthesis, conformational behavior, and the mechanistic role it plays in catalysis is essential for its effective application in pharmaceutical research, fine chemical synthesis, and the broader field of organic chemistry. As the demand for enantiomerically pure compounds continues to grow, the significance of foundational building blocks like N-Methyl-L-prolinol will only increase.

References

- 1. Page loading... [wap.guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. N-Methyl-L-prolinol | 34381-71-0 [chemicalbook.com]

- 4. N-Methyl-L-prolinol, CasNo.34381-71-0 HENAN SUNLAKE ENTERPRISE CORPORATION China (Mainland) [sunlake.lookchem.com]

- 5. N-Methyl-L-prolinol [webbook.nist.gov]

- 6. N-Methyl-L-prolinol synthesis - chemicalbook [chemicalbook.com]

- 7. Prolinol - Wikipedia [en.wikipedia.org]

- 8. tandfonline.com [tandfonline.com]

- 9. benchchem.com [benchchem.com]

- 10. globethesis.com [globethesis.com]

Introduction: Understanding 1-Methylpyrrolidine-2-methanol

An In-Depth Technical Guide to the Safe Handling of 1-Methylpyrrolidine-2-methanol

For Researchers, Scientists, and Drug Development Professionals

This compound, a chiral N-alkylpyrrolidine, is a valuable building block in modern organic synthesis and medicinal chemistry.[1][2] Its utility as an intermediate, particularly in the synthesis of enantiomerically pure pharmaceuticals and fine chemicals, makes it a common reagent in both academic and industrial laboratories. The presence of a hydroxyl group and a tertiary amine within a chiral pyrrolidine ring allows for a diverse range of chemical transformations.

This guide provides a comprehensive overview of the safety and handling protocols for this compound (CAS No: 3554-65-2 for the racemate, 99494-01-6 for the (R)-enantiomer, and 34381-71-0 for the (S)-enantiomer).[1] Adherence to these protocols is critical for ensuring the safety of laboratory personnel and the integrity of research outcomes. We will move beyond simple procedural lists to explain the causality behind each recommendation, fostering a proactive safety culture grounded in scientific principles.

Chapter 1: Hazard Identification and Risk Assessment

A thorough understanding of a chemical's intrinsic hazards is the foundation of a robust safety plan. Before any laboratory work commences, a comprehensive risk assessment must be performed.

GHS Classification and Toxicological Profile

This compound is classified under the Globally Harmonized System (GHS) as a hazardous substance. The primary hazards are associated with its irritant properties.[1][3]

Table 1: GHS Hazard Classification [1][3]

| Hazard Class | Category | Hazard Statement | Meaning |

| Skin Corrosion/Irritation | 2 | H315 | Causes skin irritation. |

| Serious Eye Damage/Eye Irritation | 2A | H319 | Causes serious eye irritation. |

| Acute Toxicity, Oral | 4 | H302 | Harmful if swallowed. (For (R)-enantiomer) |

| Specific Target Organ Toxicity | 3 | H335 | May cause respiratory irritation. |

Expert Analysis: The H-statements indicate that the primary routes of hazardous exposure are dermal contact, eye contact, and inhalation. The irritation potential necessitates stringent controls to prevent direct contact. While comprehensive toxicological data is not available for all forms of this compound, the classification of the (R)-enantiomer as "Acute Toxicity Category 4 (Oral)" suggests that ingestion can be harmful. The absence of extensive chronic toxicity data mandates the adoption of the precautionary principle—all exposures should be minimized.

Physical and Chemical Hazards

Table 2: Physicochemical Properties [3]

| Property | Value | Significance for Handling |

| Physical State | Liquid | Potential for splashes and vapor generation. |

| Molecular Formula | C₆H₁₃NO | - |

| Molecular Weight | 115.17 g/mol | - |

| Boiling Point | ~67-71 °C @ 12 mmHg | Can vaporize under vacuum or moderate heat. |

| Flash Point | ~63-71 °C | Classified as a combustible liquid. Keep away from ignition sources. |

| Density | ~0.97 g/mL | Similar to water. |

| Storage Temp. | 2-8°C | Recommended for maintaining chemical stability. |

Chemical Incompatibility:

-

Strong Oxidizing Agents: The alcohol moiety can be oxidized, potentially leading to a vigorous or exothermic reaction.

-

Strong Acids: The tertiary amine is basic and will react exothermically with strong acids.

-

Incompatible Materials: Avoid contact with strong bases.

The Risk Assessment Workflow

A self-validating safety protocol begins with a dynamic risk assessment. The following workflow should be adapted for every experiment involving this compound.

Caption: A logical workflow for conducting a task-specific risk assessment.

Chapter 2: Engineering Controls, Administrative Controls, and PPE

Safe handling is achieved through a multi-layered approach known as the "Hierarchy of Controls." This framework prioritizes the most effective control measures.

Caption: The Hierarchy of Controls, ranking safety measures from most to least effective.

Engineering Controls

These are the most effective measures as they physically isolate the user from the hazard.

-

Chemical Fume Hood: All work with this compound, including weighing, transferring, and solution preparation, must be conducted inside a certified chemical fume hood.[4] This is critical for preventing inhalation of vapors, which may cause respiratory irritation.[1][3]

-

Ventilation: Ensure the laboratory has adequate general ventilation. Facilities should be equipped with eyewash stations and safety showers in close proximity to the work area.[4]

Administrative Controls

These controls involve procedures and policies to reduce exposure.

-

Standard Operating Procedures (SOPs): A detailed, lab-specific SOP must be written and approved before work begins. This document should detail every step of the process, from material acquisition to waste disposal.

-

Access Control: Limit access to storage and handling areas to authorized and trained personnel only.

-

Hygiene Practices: Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[5] Do not store or consume food and drink in the laboratory.

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be used in conjunction with engineering and administrative controls.

Table 3: Recommended Personal Protective Equipment

| Protection Type | Specification | Rationale and Best Practices |

| Eye Protection | Chemical splash goggles or a face shield worn over safety glasses. | Protects against splashes that can cause serious eye irritation.[1][3][4] Standard safety glasses do not provide adequate protection. |

| Skin Protection | Flame-resistant lab coat. | Protects skin from splashes and contamination. |

| Hand Protection | Nitrile or Neoprene gloves. | Provides a barrier against skin contact, which causes irritation.[1][3] There is no specific glove compatibility data for this compound; therefore, select gloves with broad chemical resistance. Avoid lightweight latex gloves. Always inspect gloves before use and change them immediately if contaminated. |

| Respiratory | Not typically required when used in a fume hood. | If engineering controls fail or for emergency response, use a NIOSH-approved respirator with an organic vapor cartridge.[4] |

Chapter 3: Standard Operating Protocols

Trustworthy protocols are self-validating systems. The following step-by-step methodologies provide a template that should be customized for specific experimental needs.

Protocol: Weighing and Transferring the Liquid

-

Preparation: Don appropriate PPE (goggles, lab coat, nitrile gloves). Confirm the chemical fume hood is operational.

-

Staging: Place a tared, sealed receiving vessel, a clean pipette or syringe, and a container for waste inside the fume hood.

-

Transfer: Unseal the stock bottle of this compound inside the hood. Carefully draw the required volume into the pipette or syringe.

-

Dispensing: Dispense the liquid into the receiving vessel. Avoid splashing.

-

Sealing: Immediately and securely seal both the stock bottle and the receiving vessel.

-

Decontamination: Wipe down the exterior of the vessels and any minor drips on the work surface with a suitable solvent (e.g., isopropanol), placing the contaminated wipes into a designated hazardous waste container.

-

Glove Disposal: Remove and dispose of gloves in the appropriate waste stream before exiting the fume hood.

-

Hand Washing: Wash hands thoroughly.

Protocol: Solution Preparation

-

Pre-calculation: Determine the required volumes of this compound and the solvent.

-

Setup: Perform all operations inside a chemical fume hood. Place a magnetic stir plate and a sealed reaction flask containing the solvent inside the hood.

-

Initial Transfer: Following the transfer protocol (3.1), add the required amount of this compound to the solvent. The addition should be done slowly and, if necessary, with cooling, as the heat of the solution is not well characterized.

-

Mixing: Stir the solution until homogeneous. Keep the vessel sealed to prevent vapor release.

-

Labeling: Clearly label the final solution with the chemical name, concentration, date, and hazard pictograms.

Chapter 4: Emergency Procedures

A swift and correct response to an emergency can significantly mitigate its consequences.

Spill Response

The appropriate response depends on the scale of the spill.

Caption: A decision-making workflow for responding to a chemical spill.

-

For Small Spills (<100 mL) inside a fume hood:

-

Alert nearby personnel.

-

Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).

-

Using spark-proof tools, carefully collect the absorbed material and place it into a sealed, labeled container for hazardous waste disposal.[4]

-

Wipe the area with a cloth dampened with a suitable solvent, and dispose of the cloth as hazardous waste.

-

-

For Large Spills or Spills outside a fume hood:

-

Evacuate the immediate area.

-

Alert others and activate the fire alarm if the material is near an ignition source.

-

Close the laboratory doors and prevent re-entry.

-

Call your institution's emergency response team immediately.

-

First Aid Measures

Immediate and appropriate first aid is crucial.

Table 4: First Aid Procedures [3]

| Exposure Route | Procedure |

| Inhalation | Move the victim to fresh air immediately. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention. |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately. |

Chapter 5: Waste Disposal and Decontamination

All waste generated from the use of this compound must be treated as hazardous.

-

Chemical Waste: Collect excess reagent and reaction residues in a designated, sealed, and properly labeled hazardous waste container.

-

Contaminated Materials: All disposable items that have come into contact with the chemical (gloves, absorbent pads, pipettes) must also be disposed of in a solid hazardous waste container.

-

Decontamination: Glassware should be rinsed with a suitable solvent (e.g., acetone or ethanol), with the rinsate collected as hazardous waste, before being washed normally.

Conclusion

This compound is a versatile and important chemical tool. Its safe use hinges on a foundational understanding of its hazards, a rigorous application of the hierarchy of controls, and a prepared response to potential emergencies. By integrating the principles and protocols outlined in this guide, researchers can confidently and safely harness the synthetic potential of this compound while upholding the highest standards of laboratory safety.

References

Foreword: Chirality as the Cornerstone of Modern Therapeutics

An In-Depth Technical Guide to the Chiral Properties of N-methyl-L-prolinol

In the landscape of drug development and fine chemical synthesis, the principle of chirality is not merely a structural nuance but a fundamental determinant of biological activity, efficacy, and safety. The differential interaction of enantiomers with chiral biological targets (enzymes, receptors) necessitates the production of single-enantiomer pharmaceuticals. N-methyl-L-prolinol, a derivative of the naturally occurring amino acid L-proline, has emerged as a cornerstone chiral building block.[1][2] Its rigid pyrrolidine scaffold, endowed with a defined stereocenter, makes it an exceptionally valuable tool for asymmetric synthesis. This guide provides a comprehensive technical overview of its synthesis, chiral properties, and mechanistic role as a powerful organocatalyst and chiral auxiliary for researchers, scientists, and drug development professionals.[3][4]

Synthesis: Preserving Chirality from a Natural Precursor

The utility of N-methyl-L-prolinol is intrinsically linked to its enantiopure synthesis, which leverages the chiral pool—specifically, the inexpensive and readily available amino acid, L-proline. The primary synthetic challenge is the reduction of the carboxylic acid and the methylation of the secondary amine without compromising the integrity of the C2 stereocenter.

Causality in Synthetic Route Selection

Several synthetic pathways exist, but the most robust and commonly employed method involves a two-step sequence starting from L-proline: N-formylation followed by a complete reduction using a powerful hydride agent.[5][6]

-

Step 1: N-Formylation: The secondary amine of L-proline is first protected as a formamide. This is a critical step because the unprotected amine can coordinate with the reducing agent, leading to complex mixtures. Using formic acid and acetic anhydride is an effective method to achieve this transformation.[6]

-

Step 2: Hydride Reduction: A strong reducing agent like Lithium Aluminum Hydride (LiAlH₄) is required to concurrently reduce both the carboxylic acid to a primary alcohol and the N-formyl group to an N-methyl group.[5][7] LiAlH₄ is chosen for its high reactivity, which is necessary to drive both reductions to completion in a single transformation, making the process efficient. The mechanism involves the formation of aluminate esters and iminium intermediates that are subsequently reduced by hydride attack.

Alternative methods, such as the direct N-methylation of L-prolinol using formaldehyde/formic acid (Eschweiler-Clarke reaction) or methyl iodide, have also been reported.[8] However, these can sometimes result in lower yields or purification challenges compared to the LiAlH₄ route.[8]

Experimental Protocol: Synthesis of (S)-(-)-N-methylprolinol from L-proline

This protocol is a self-validating system where the final optical rotation serves as a key purity check against established values.

Step 1: Preparation of (S)-(-)-N-formylproline [6]

-

In a flask equipped with a magnetic stirrer and cooled in an ice bath (5-10°C), dissolve 5.0 g (43.4 mmol) of L-proline in 92 mL of 97% formic acid.

-

Slowly add 30 mL of acetic anhydride to the solution, ensuring the temperature is maintained.

-

Remove the ice bath and stir the solution for 2 hours at room temperature.

-

Quench the reaction by adding 35 mL of ice-cold water.

-

Remove the solvent via rotary evaporation. The resulting viscous, light-yellow oil is (S)-(-)-N-formylproline, which can be used in the next step without further purification.

Step 2: Reduction to (S)-(-)-N-methylprolinol [5][6]

-

Under a nitrogen atmosphere, suspend 8.23 g (217 mmol) of Lithium Aluminum Hydride (LiAlH₄) in 125 mL of anhydrous tetrahydrofuran (THF) in a flask equipped with a reflux condenser.

-

Dissolve the N-formylproline from the previous step in 20 mL of anhydrous THF.

-

Slowly add the N-formylproline solution to the LiAlH₄ suspension at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to heat the mixture at reflux for 48 hours.

-

Cool the reaction to room temperature and quench it by the sequential and careful addition of 8.3 mL of water, 8.3 mL of 15% aqueous sodium hydroxide, and finally 25 mL of water.

-

Filter the resulting off-white precipitate and wash it with THF.

-

Dry the combined filtrate over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product as an oil.

-

Purify the oil by bulb-to-bulb distillation (oven temperature 40-55°C, 0.15 Torr) to afford pure N-methyl-L-prolinol.[5]

Synthetic Workflow Diagram

Caption: Synthetic workflow for N-methyl-L-prolinol from L-proline.

Physicochemical and Chiral-Optical Properties

The identity and purity of N-methyl-L-prolinol are confirmed through its physical and spectroscopic properties. The most telling characteristic of its chiral nature is its specific optical rotation.

| Property | Value | Source |

| Chemical Formula | C₆H₁₃NO | [9] |

| Molecular Weight | 115.17 g/mol | [9] |

| Appearance | Colorless to pale yellow liquid | [3] |

| Boiling Point | 67-69 °C @ 12 mmHg | [5] |

| Density | 0.968 g/mL at 25 °C | [5] |

| Refractive Index (n20/D) | 1.469 | [5] |

| Specific Rotation ([α]D) | -48° to -50° (c=1, methanol) | [8] |

Table 1: Physicochemical properties of N-methyl-L-prolinol.

The negative sign of the specific rotation indicates that it is levorotatory, rotating plane-polarized light to the left. A measured value within the accepted range is a strong indicator of high enantiomeric purity.[8]

Chiral Analysis: Verification of Enantiomeric Integrity

While specific rotation provides a macroscopic measure of chirality, modern analytical techniques are required to provide quantitative data on enantiomeric excess (ee).

Methodologies for Chiral Discrimination

-

Chiral High-Performance Liquid Chromatography (HPLC): This is the definitive method for determining enantiomeric excess. The sample is passed through a column containing a chiral stationary phase (CSP). The two enantiomers form transient diastereomeric complexes with the CSP, leading to different retention times and allowing for their separation and quantification.[10]

-

NMR Spectroscopy with Chiral Shift Reagents: In a standard ¹H or ¹³C NMR spectrum, enantiomers are indistinguishable. However, the addition of a chiral solvating agent or a chiral lanthanide shift reagent can induce chemical shift non-equivalence. The reagent forms diastereomeric complexes with the enantiomers of N-methyl-L-prolinol, resulting in separate signals for each enantiomer, which can then be integrated to determine their ratio.[11]

Chiral Analysis Workflow

Caption: Workflow for determining the enantiomeric excess of N-methyl-L-prolinol.

Mechanism of Action in Asymmetric Organocatalysis

N-methyl-L-prolinol is a precursor to highly effective organocatalysts, particularly its silyl ether derivatives.[10] These catalysts operate through an enamine-based mechanism, a cornerstone of modern asymmetric synthesis.[3]

The Enamine Catalytic Cycle

The catalytic cycle leverages the secondary amine of the pyrrolidine ring to activate carbonyl compounds (ketones or aldehydes) toward nucleophilic attack, while the chiral scaffold dictates the stereochemical outcome.

-

Enamine Formation: The catalyst reacts with a carbonyl compound (e.g., an aldehyde) to form a transient, chiral enamine intermediate. This step raises the HOMO of the substrate, making it nucleophilic.

-

Stereoselective Attack: The enamine attacks an electrophile (e.g., a nitroolefin in a Michael addition). The stereocenter of the catalyst, often sterically encumbered by a bulky group (like a silyl ether), effectively shields one face of the enamine, forcing the electrophile to attack from the opposite, less hindered face. This step sets the new stereocenter(s).[10]

-

Hydrolysis and Catalyst Regeneration: The resulting iminium ion is hydrolyzed by water to release the chiral product and regenerate the catalyst, allowing it to re-enter the catalytic cycle.

Diagram: Catalysis of Asymmetric Michael Addition

Caption: Enamine catalytic cycle for an asymmetric Michael addition.

Applications in Drug Development and Synthesis

The power of N-methyl-L-prolinol lies in its broad applicability as a chiral auxiliary and a precursor for catalysts in reactions that are fundamental to pharmaceutical synthesis.[3][12][13]

-

Asymmetric Aldol Reactions: Catalysts derived from N-methyl-L-prolinol and related prolinamides facilitate the direct aldol reaction between aldehydes and ketones, producing chiral β-hydroxy carbonyl compounds with high enantioselectivity.[14][15] These products are key structural motifs in polyketide natural products and various drugs.

-

Asymmetric Michael Additions: As detailed above, the conjugate addition of aldehydes or ketones to nitroolefins, enones, and other Michael acceptors is a flagship application, yielding products with high diastereo- and enantioselectivities.[10][16]

-

Synthesis of Bioactive Molecules: It serves as a crucial intermediate in the synthesis of diverse bioactive molecules, including peptidomimetics and specific therapeutic agents like analogs of 4-hydroxytamoxifen, which are investigated as receptor inverse agonists.[3][5]

| Reaction Type | Catalyst System | Achieved Enantioselectivity (ee) |

| Aldol Reaction | L-Prolinamide Derivatives | Up to >99% ee |

| Michael Addition | N-Methyl-L-prolinol Silyl Ethers | High enantioselectivity |

| Conjugate Addition | N-Methyl-L-prolinol / Glycolic Acid | High diastereo- and enantioselectivities |

Table 2: Representative applications and performance in asymmetric catalysis.[10][14][16]

Conclusion

N-methyl-L-prolinol represents a confluence of natural product chemistry and modern synthetic innovation. Its straightforward, enantiopure synthesis from L-proline, combined with its robust performance as a precursor for highly effective organocatalysts, cements its status as an indispensable tool in the pharmaceutical and chemical industries.[1] A thorough understanding of its synthesis, chiral properties, and the mechanistic basis for its stereodirecting power enables scientists to rationally design and execute complex synthetic strategies, ultimately accelerating the development of novel, single-enantiomer therapeutics.

References

- 1. nbinno.com [nbinno.com]

- 2. Prolinol - Wikipedia [en.wikipedia.org]

- 3. Page loading... [wap.guidechem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. N-Methyl-L-prolinol | 34381-71-0 [chemicalbook.com]

- 6. N-Methyl-L-prolinol synthesis - chemicalbook [chemicalbook.com]

- 7. mdpi.com [mdpi.com]

- 8. tandfonline.com [tandfonline.com]

- 9. N-Methyl-L-prolinol [webbook.nist.gov]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. chemimpex.com [chemimpex.com]

- 13. nbinno.com [nbinno.com]

- 14. Enantioselective direct aldol reactions catalyzed by l-prolinamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. pubs.rsc.org [pubs.rsc.org]

(S)-2-Hydroxymethyl-1-methylpyrrolidine solubility data

An In-depth Technical Guide to the Solubility of (S)-2-Hydroxymethyl-1-methylpyrrolidine for Researchers and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

(S)-2-Hydroxymethyl-1-methylpyrrolidine, also known as N-Methyl-L-prolinol, is a pivotal chiral building block in modern organic synthesis, particularly in the development of enantiomerically pure pharmaceuticals.[1][2][3] Its efficacy as a chiral auxiliary and organocatalyst is intrinsically linked to its behavior in solution.[1] A comprehensive understanding of its solubility is therefore not merely academic but a prerequisite for predictable reaction kinetics, scalable process design, and robust purification protocols. This technical guide provides a detailed examination of the known solubility characteristics of (S)-2-Hydroxymethyl-1-methylpyrrolidine, synthesizes its key physicochemical properties, and presents a validated, step-by-step protocol for its empirical solubility determination to empower researchers in optimizing its application.

Introduction: The Synthetic Utility and Physicochemical Profile

(S)-2-Hydroxymethyl-1-methylpyrrolidine (CAS: 34381-71-0) is a colorless to pale yellow liquid possessing a chiral pyrrolidine core functionalized with a primary alcohol and a tertiary amine.[1][3][4] This unique structural combination imparts its value in asymmetric synthesis, enabling the stereoselective formation of complex molecules.[1] To effectively utilize this reagent, understanding its physical and chemical properties is paramount.

Core Physicochemical Properties

A compound's solubility is governed by its intermolecular forces, which are a direct consequence of its structure and physical properties. The key parameters for (S)-2-Hydroxymethyl-1-methylpyrrolidine are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₃NO | [1][2][5] |

| Molecular Weight | 115.17 g/mol | [2][5][6] |

| Appearance | Colorless to pale yellow liquid | [1][3][4] |

| Density (25 °C) | 0.968 g/mL | [2][7][8] |

| Boiling Point | 67-69 °C @ 12 mm Hg | [2][3][7] |

| Refractive Index (20 °C) | ~1.469 | [2][3][4] |

| Predicted pKa | 14.77 ± 0.10 | [2][7] |

| Calculated logP | 0.073 | [5] |

| Calculated logS | -0.17 (molar solubility of ~0.68 mol/L) | [5] |

logP (octanol-water partition coefficient) is a measure of lipophilicity. A value near zero indicates similar solubility in both octanol and water. logS is the base-10 logarithm of the molar solubility in water.

The structure features a polar hydroxyl (-OH) group capable of hydrogen bonding, a tertiary amine (N-CH₃) which is a hydrogen bond acceptor, and a five-membered aliphatic ring. This duality suggests miscibility with a range of solvents, from polar protic to aprotic polar solvents.

Solubility Profile: Synthesis of Available Data

Quantitative, experimentally derived solubility data for (S)-2-Hydroxymethyl-1-methylpyrrolidine across a broad range of organic solvents is not extensively published in peer-reviewed literature. However, by synthesizing information from chemical suppliers and computational models, we can construct a reliable profile.

Aqueous Solubility

There are conflicting reports regarding the aqueous solubility of this compound. While one supplier datasheet categorizes it as "insoluble" at 20°C[4], this is likely an oversimplification for a compound with multiple hydrogen-bonding moieties. Another source states it is "soluble in water"[1], which aligns better with its structural features.

The most precise available metric is a computationally derived water solubility (logS) of -0.17, which corresponds to a molar solubility of approximately 0.68 mol/L.[5] This value suggests that (S)-2-Hydroxymethyl-1-methylpyrrolidine is moderately to highly soluble in water . The discrepancy highlights the critical need for empirical validation, as outlined in Section 3.

Organic Solvent Solubility

Qualitative descriptions confirm that (S)-2-Hydroxymethyl-1-methylpyrrolidine is "soluble in common organic solvents".[3] Based on its structure and the principle of "like dissolves like," we can infer its likely behavior:

-

High Solubility Expected: In polar protic solvents like methanol and ethanol , and polar aprotic solvents like THF , N-Methyl-2-pyrrolidone (NMP) , and DMSO . The ability to engage in hydrogen bonding is the primary driver.

-

Moderate to Low Solubility Expected: In less polar solvents such as toluene and diethyl ether . While the pyrrolidine ring provides some nonpolar character, the polar functional groups dominate.

-

Very Low Solubility Expected: In nonpolar aliphatic solvents like hexane and heptane .

A related, more complex pyrrolidine derivative is noted to be soluble in a range of solvents including hexane, toluene, ethers, and THF, suggesting that the pyrrolidine scaffold itself contributes to solubility in less polar media.[9][10] However, direct extrapolation should be done with caution.

Experimental Protocol for Isothermal Solubility Determination

For any process development or reaction optimization, relying on qualitative or calculated data is insufficient. The following protocol provides a robust, self-validating method for determining the isothermal solubility of (S)-2-Hydroxymethyl-1-methylpyrrolidine in a solvent of interest using the shake-flask method, a gold standard for solubility measurement.

Rationale and Causality

The objective is to create a saturated solution at a specific temperature, where the dissolved solute is in equilibrium with an excess of undissolved solute. By quantifying the concentration of the solute in the liquid phase, we determine its solubility. The key is to ensure equilibrium is truly reached and that the temperature is precisely controlled, as solubility is temperature-dependent.

Mandatory Workflow Diagram

Caption: Workflow for Isothermal Solubility Determination.

Step-by-Step Methodology

-

Preparation of Test Samples:

-

To a series of 4 mL glass vials, add a known volume (e.g., 2.0 mL) of the chosen solvent.

-

Add an excess amount of (S)-2-Hydroxymethyl-1-methylpyrrolidine to each vial. "Excess" means adding enough solute so that a visible amount of undissolved liquid phase remains after equilibration. A starting point is to add approximately 0.5 mL.

-

Securely cap the vials to prevent solvent evaporation. Prepare at least three replicates for each solvent system.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker bath (e.g., 25.0 ± 0.1 °C).

-

Agitate the vials at a speed sufficient to keep the excess solute suspended.

-

Allow the system to equilibrate for at least 24 hours. For viscous solvents or compounds that are slow to dissolve, 48-72 hours may be necessary.

-

-

Sample Collection and Phase Separation:

-

Stop the agitation and let the vials stand undisturbed in the isothermal bath for at least 2 hours to allow the undissolved solute to settle completely.

-

Carefully withdraw a 1.0 mL aliquot from the clear supernatant using a syringe. To avoid temperature shock that could cause precipitation, ensure the syringe is at the same temperature as the bath.

-

Immediately pass the aliquot through a 0.45 µm syringe filter (e.g., PTFE or nylon, chosen for solvent compatibility) into a clean, pre-weighed vial. This step is critical to remove any microscopic undissolved droplets.

-

-

Quantification (Gravimetric Method):

-

Immediately cap and weigh the vial containing the filtered saturated solution to determine the exact mass of the aliquot.

-

Remove the solvent under a stream of nitrogen or using a rotary evaporator.

-

Once the solvent is fully removed, place the vial in a vacuum oven at a mild temperature (e.g., 40°C) until a constant weight is achieved.

-

The final weight of the vial minus its tare weight gives the mass of the dissolved solute.

-

-

Calculation:

-

The mass of the solvent is the total mass of the aliquot minus the mass of the dissolved solute.

-

Calculate the solubility using the formula: Solubility (g / 100 g solvent) = (Mass of Solute / Mass of Solvent) * 100

-

To express in g/100 mL, use the solvent density at the test temperature.

-

Conclusion for the Field Professional

(S)-2-Hydroxymethyl-1-methylpyrrolidine is a structurally versatile chiral reagent whose solubility profile is consistent with a polar, hydrogen-bonding molecule. It is expected to be highly soluble in polar solvents and moderately soluble in water, with limited solubility in nonpolar hydrocarbons. The provided experimental protocol offers a definitive and reliable method for generating the precise, quantitative solubility data required for robust chemical process development and optimization. Empirical determination remains the most trustworthy approach, superseding contradictory qualitative statements and providing the authoritative grounding needed for scientific and industrial applications.

References

- 1. Page loading... [guidechem.com]

- 2. N-Methyl-L-prolinol | 34381-71-0 [chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. (S)-(-)-2-Hydroxymethyl-1-Methylpyrrolidine - Industrial Lab Chemicals at Best Price [alphachemikaindia.com]

- 5. N-Methyl-L-prolinol (CAS 34381-71-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. CAS 34381-71-0 | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 7. N-Methyl-L-prolinol CAS#: 34381-71-0 [m.chemicalbook.com]

- 8. N-Methyl-L-prolinol, CasNo.34381-71-0 HENAN SUNLAKE ENTERPRISE CORPORATION China (Mainland) [sunlake.lookchem.com]

- 9. (2S,2'S)-(-)-2-HYDROXYMETHYL-1-[(1-METHYLPYRROLIDIN-2-YL)-METHYL]-PYRROLIDINE CAS#: 66283-23-6 [m.chemicalbook.com]

- 10. (2S,2'S)-(-)-2-HYDROXYMETHYL-1-[(1-METHYLPYRROLIDIN-2-YL)-METHYL]-PYRROLIDINE | 66283-23-6 [chemicalbook.com]

Spectroscopic Characterization of 1-Methylpyrrolidine-2-methanol: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for 1-Methylpyrrolidine-2-methanol, a key building block in pharmaceutical and materials science. Designed for researchers, scientists, and drug development professionals, this document offers a comprehensive examination of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data, underpinned by field-proven insights and methodologies. Our focus is on not just presenting data, but on elucidating the causal relationships between molecular structure and spectral features, thereby providing a robust framework for experimental design and data interpretation.

Introduction

This compound (CAS No. 3554-65-2) is a chiral amino alcohol with a molecular formula of C₆H₁₃NO and a molecular weight of 115.17 g/mol [1]. Its structure, featuring a tertiary amine within a pyrrolidine ring and a primary alcohol, makes it a versatile intermediate in the synthesis of a wide range of biologically active compounds and chiral ligands. Accurate and unambiguous characterization of this molecule is paramount for its effective utilization. Spectroscopic techniques, particularly NMR and IR, are indispensable tools for confirming its identity and purity. This guide will delve into the detailed analysis of its ¹H NMR, ¹³C NMR, and IR spectra.

Molecular Structure and Key Features

To understand the spectroscopic data, it is essential to first visualize the molecular structure and identify the different chemical environments of the protons and carbon atoms.

References

Commercial suppliers of enantiomerically pure 1-Methylpyrrolidine-2-methanol

An In-Depth Technical Guide to the Commercial Supply of Enantiomerically Pure 1-Methylpyrrolidine-2-methanol for Researchers and Drug Development Professionals

Authored by: A Senior Application Scientist

Enantiomerically pure this compound, in both its (R)- and (S)-configurations, serves as a critical chiral building block in modern asymmetric synthesis and pharmaceutical development. Its structural motif is incorporated into a variety of active pharmaceutical ingredients (APIs), making the reliable sourcing of high-purity enantiomers a paramount concern for researchers and process chemists. This guide provides an in-depth analysis of the commercial landscape for this versatile chiral auxiliary. We will explore the synthesis and purification strategies employed by leading suppliers, delve into the critical analytical techniques for enantiopurity and overall purity assessment, and discuss the implications of supplier choice on experimental outcomes and regulatory compliance. This document serves as a practical, field-proven resource for navigating the procurement of this essential chiral intermediate.

Introduction: The Strategic Importance of Chiral this compound

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs. When functionalized with a hydroxymethyl group at the C2 position, as in this compound, a key chiral center is introduced. The absolute configuration of this stereocenter profoundly influences the pharmacological activity of the final API. Consequently, access to enantiomerically pure forms of this building block is not merely a matter of convenience but a fundamental requirement for the development of stereochemically defined drugs.

The two enantiomers, (R)-1-Methylpyrrolidine-2-methanol and (S)-1-Methylpyrrolidine-2-methanol, are widely utilized as chiral ligands in asymmetric catalysis, as starting materials for the synthesis of more complex chiral molecules, and as resolving agents for racemic mixtures. Their utility spans a broad range of therapeutic areas, including but not limited to, treatments for neurological disorders, infectious diseases, and oncology.

Commercial Synthesis and Purification Strategies

The commercial availability of enantiomerically pure this compound is primarily reliant on two synthetic approaches: the chiral pool approach starting from natural amino acids, and asymmetric synthesis.

The Chiral Pool Approach: Leveraging Nature's Stereochemistry

The most common and economically viable route to enantiomerically pure this compound begins with the naturally occurring amino acid, L-proline, to yield the (S)-enantiomer, or its less common enantiomer, D-proline, for the (R)-enantiomer.

Experimental Protocol: A Representative Synthesis of (S)-1-Methylpyrrolidine-2-methanol from L-proline

-

Esterification: L-proline is first protected as its methyl or ethyl ester to prevent side reactions of the carboxylic acid. This is typically achieved by reacting L-proline with the corresponding alcohol in the presence of a catalyst like thionyl chloride or a strong acid.

-

N-Methylation: The secondary amine of the proline ester is then methylated. A common method is the Eschweiler-Clarke reaction, which involves treating the proline ester with formaldehyde and formic acid. This reductive amination is highly efficient and avoids over-methylation.

-

Reduction of the Ester: The final step is the reduction of the ester group to the primary alcohol. This is most effectively carried out using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent like THF.

Causality Behind Experimental Choices:

-

Esterification: The protection of the carboxylic acid is crucial as LiAlH₄ would otherwise reduce it to the alcohol, leading to the formation of a diol.

-

Eschweiler-Clarke Reaction: This method is favored for its mild conditions and high selectivity for mono-methylation, preventing the formation of a quaternary ammonium salt.

-

LiAlH₄ Reduction: While other reducing agents exist, LiAlH₄ is highly effective for the reduction of esters to alcohols and is a standard choice in industrial-scale synthesis.

Diagram: Synthetic Workflow from L-Proline

Caption: Synthetic pathway from L-proline.

Asymmetric Synthesis

While the chiral pool approach is dominant, asymmetric synthesis methods, such as the asymmetric reduction of a ketone precursor, can also be employed. These methods are often more expensive but can provide access to either enantiomer from a common achiral starting material.

Leading Commercial Suppliers and Quality Considerations

A number of reputable chemical suppliers offer enantiomerically pure this compound. When selecting a supplier, researchers and drug development professionals must consider not only the price but also the quality of the material, the supporting documentation provided, and the supplier's reliability.

Table: Comparison of Leading Commercial Suppliers

| Supplier | Product Numbers ((R) / (S)) | Stated Enantiomeric Purity (ee%) | Stated Chemical Purity (%) | Analytical Data Provided |

| Sigma-Aldrich (Merck) | 394333 / 394325 | ≥98% | ≥98% | Certificate of Analysis (CoA) with NMR, GC, and Chiral HPLC data. |

| TCI (Tokyo Chemical Industry) | M1584 / M1583 | >98.0% | >98.0% (GC) | CoA with GC and Chiral HPLC data. |

| Alfa Aesar (Thermo Fisher Scientific) | L14619 / A14618 | 99% | 99% | CoA with purity by GC. |

| J&K Scientific | 568181 / 568173 | 98% | 98% | CoA available upon request. |

Note: The information in this table is based on publicly available data from the suppliers' websites and may be subject to change. It is crucial to request a lot-specific Certificate of Analysis before purchase.

Analytical Characterization: A Self-Validating System

The trustworthiness of a supplier is directly linked to the comprehensiveness and transparency of their analytical data. A robust analytical package for enantiomerically pure this compound should include the following:

Determination of Chemical Purity

-

Gas Chromatography (GC): Due to the volatility of this compound, GC is the preferred method for assessing chemical purity. A standard flame ionization detector (FID) provides excellent sensitivity for organic compounds. The resulting chromatogram should show a single major peak corresponding to the product.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of the molecule. The spectra should be consistent with the expected structure, and the absence of significant impurity peaks should be verified.

Determination of Enantiomeric Purity (Enantiomeric Excess - ee)

-

Chiral High-Performance Liquid Chromatography (Chiral HPLC): This is the gold standard for determining the enantiomeric excess of a chiral compound. The sample is passed through a chiral stationary phase (CSP) that selectively interacts with one enantiomer more strongly than the other, leading to their separation. The ratio of the peak areas for the two enantiomers allows for the precise calculation of the ee.

-

Chiral Gas Chromatography (Chiral GC): Similar to Chiral HPLC, this technique uses a chiral stationary phase in a gas chromatograph to separate the enantiomers.

Diagram: Analytical Workflow for Quality Control

Caption: Quality control workflow for commercial supply.

Practical Considerations for Researchers

-

Storage and Handling: this compound is hygroscopic and should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container in a cool, dry place.

-

Solvent Compatibility: It is miscible with water and most common organic solvents.

-

Safety: It is a corrosive liquid and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

The selection of a commercial supplier for enantiomerically pure this compound is a critical decision that can impact the success of research and development projects. By understanding the synthetic routes, demanding comprehensive analytical data, and considering the supplier's reputation for quality and consistency, researchers and drug development professionals can ensure a reliable supply of this essential chiral building block. Always insist on a lot-specific Certificate of Analysis to verify that the material meets the stringent requirements of your application.

The Pivotal Role of 1-Methylpyrrolidine-2-methanol as a Chiral Building Block in Asymmetric Synthesis

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Chirality is a fundamental principle in drug discovery and development, where the stereochemical configuration of a molecule dictates its biological activity. Chiral building blocks are indispensable tools for constructing enantiomerically pure pharmaceuticals and fine chemicals.[1][2] Among these, the pyrrolidine scaffold stands out as a "privileged" structure, frequently found in natural products, catalysts, and approved drugs.[3][4][5][6] This guide provides a comprehensive technical overview of 1-Methylpyrrolidine-2-methanol, a versatile chiral building block derived from the natural amino acid proline. We will explore its synthesis, stereochemical properties, and critical applications as a precursor to powerful organocatalysts and as a key structural motif in the synthesis of complex molecules. This document serves as a resource for researchers and professionals aiming to leverage this valuable synthon in asymmetric synthesis.

Introduction: The Imperative of Chirality in Modern Chemistry

In the realm of molecular science, asymmetry is often the key to function. Most biological molecules, from the amino acids that build proteins to the sugars that form DNA, exist as a single enantiomer. Consequently, the therapeutic efficacy and safety of pharmaceutical agents are profoundly dependent on their stereochemistry.[1] The synthesis of single-enantiomer drugs is paramount, and the use of chiral building blocks—enantiomerically pure compounds incorporated into a synthetic route—is a cornerstone of this endeavor.[2][7]

The chiral pyrrolidine framework is one of the most common and effective structural motifs in asymmetric synthesis.[3][8][9] Its rigid, five-membered ring structure provides a well-defined stereochemical environment, making it an ideal scaffold for catalysts and ligands.[5] (S)- and (R)-1-Methylpyrrolidine-2-methanol, also known as N-Methyl-prolinol, are direct descendants of the chiral pool, typically synthesized from the readily available enantiomers of the amino acid proline.[10] This bifunctional molecule, containing both a nucleophilic tertiary amine and a versatile primary alcohol, serves as a powerful tool for transferring chirality in a multitude of chemical transformations.

Physicochemical and Stereochemical Properties

This compound is a colorless to yellow liquid, valued for its specific optical rotation which confirms its enantiomeric purity.[10] The key to its utility lies in the stable stereocenter at the C2 position of the pyrrolidine ring, directly adjacent to the functional hydroxymethyl group.

| Property | (S)-(-)-1-Methylpyrrolidine-2-methanol | (R)-(+)-1-Methylpyrrolidine-2-methanol |

| Synonyms | N-Methyl-L-prolinol, (S)-2-(Hydroxymethyl)-1-methylpyrrolidine | N-Methyl-D-prolinol, (R)-2-(Hydroxymethyl)-1-methylpyrrolidine |

| CAS Number | 34381-71-0 | 99494-01-6 |

| Molecular Formula | C₆H₁₃NO | C₆H₁₃NO |

| Molecular Weight | 115.17 g/mol | 115.17 g/mol |

| Appearance | Colorless to yellow liquid[10] | Liquid |

| Boiling Point | 67-69 °C at 12 mmHg | 68-71 °C |

| Density | ~0.968 g/mL at 25 °C | ~0.971 g/mL at 25 °C |

| Optical Rotation | [α]¹⁹/D −49.5°, c = 5 in methanol | Not specified, but opposite sign to (S)-enantiomer |

Synthesis of Enantiopure this compound

The most common and efficient route to enantiomerically pure this compound involves the chemical modification of L- or D-proline. This strategy directly translates the inherent chirality of the starting amino acid to the final product.

Causality in the Synthetic Design

The synthesis is typically a multi-step process designed to achieve two primary goals without racemizing the crucial C2 stereocenter:

-

Conversion of the Carboxylic Acid: The carboxylic acid functional group of proline must be reduced to a primary alcohol. Direct reduction is challenging in the presence of the secondary amine, so it is often first converted to an ester (e.g., a methyl or ethyl ester) to facilitate a milder, high-yielding reduction using agents like lithium aluminum hydride (LiAlH₄).

-

N-Alkylation: The secondary amine of the pyrrolidine ring is converted to a tertiary amine via methylation. This can be achieved through reductive amination with formaldehyde and a reducing agent or by direct alkylation with an agent like iodomethane.[11]

The following diagram illustrates a common synthetic workflow starting from L-Proline.

Protocol: Synthesis of (S)-1-Methylpyrrolidine-2-methanol from L-Proline Methyl Ester

This protocol is a representative example based on established chemical transformations.

Step 1: N-Methylation via Eschweiler-Clarke Reaction

-

To a stirred solution of L-proline methyl ester (1.0 eq.) in formic acid (3.0 eq.), add aqueous formaldehyde (37%, 2.5 eq.) dropwise at 0 °C.

-

Heat the reaction mixture to 100 °C and maintain for 2-3 hours, monitoring by TLC until the starting material is consumed.

-

Cool the mixture to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude N-Methyl-L-proline methyl ester.

Step 2: Reduction of the Ester

-

Prepare a stirred suspension of lithium aluminum hydride (LiAlH₄, 2.0 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar) and cool to 0 °C.

-

Add a solution of the crude N-Methyl-L-proline methyl ester from Step 1 in anhydrous THF dropwise to the LiAlH₄ suspension. Caution: The reaction is highly exothermic.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours.

-

Carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

-

Filter the resulting granular precipitate (aluminum salts) and wash thoroughly with THF.

-

Combine the filtrate and washes, and concentrate under reduced pressure. Purify the resulting oil by vacuum distillation to obtain (S)-1-Methylpyrrolidine-2-methanol.

Core Applications in Asymmetric Synthesis

This compound is not merely an inert chiral scaffold; its functional groups are pivotal to its role in asymmetric synthesis, primarily as a precursor to highly effective chiral catalysts and ligands.

Foundation for the Corey-Bakshi-Shibata (CBS) Catalyst

Perhaps the most celebrated application of a proline-derived amino alcohol is in the formation of the Corey-Bakshi-Shibata (CBS) catalyst , a chiral oxazaborolidine.[12][13] While the original and most common CBS catalyst is derived from α,α-diphenyl-prolinol, the underlying principle of using a proline-based amino alcohol is the same. These catalysts are exceptionally effective for the enantioselective reduction of prochiral ketones to chiral secondary alcohols using a borane source.[14][15]

Mechanism of Action: A Self-Validating System

The brilliance of the CBS reduction lies in its highly organized transition state, which provides a predictable and self-validating system for stereochemical control.[16]

-

Catalyst Formation: The amino alcohol (e.g., this compound) reacts with a borane source to form the rigid, bicyclic oxazaborolidine catalyst in situ.[13][15]

-

Dual Activation: The Lewis acidic boron atom within the catalyst coordinates to the oxygen of the ketone substrate, activating it for reduction. Simultaneously, the Lewis basic nitrogen atom of the catalyst coordinates to the external borane (BH₃) reducing agent.[14]

-

Stereocontrolled Hydride Transfer: This dual coordination pre-organizes the ketone and the borane into a rigid, chair-like six-membered transition state. Steric hindrance dictates that the larger substituent (Rₗ) on the ketone preferentially occupies a pseudo-equatorial position to minimize interaction with the catalyst's framework, while the smaller substituent (Rₛ) occupies the pseudo-axial position. Hydride is then delivered to a specific face of the carbonyl, leading to the formation of one enantiomer of the alcohol with high selectivity.[16]

References

- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 2. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The synthesis and applications of chiral pyrrolidine functionalized metal–organic frameworks and covalent-organic frameworks - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. nbinno.com [nbinno.com]

- 11. This compound | 3554-65-2 [chemicalbook.com]

- 12. researchgate.net [researchgate.net]

- 13. CBS_catalyst [chemeurope.com]

- 14. Corey-Bakshi-Shibata (CBS) Reduction | Chem-Station Int. Ed. [en.chem-station.com]

- 15. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 16. m.youtube.com [m.youtube.com]

Methodological & Application

Application Note & Protocol: A Researcher's Guide to the Synthesis of (S)-1-Methylpyrrolidine-2-methanol from L-Proline

Abstract

This comprehensive guide provides a detailed protocol for the synthesis of the chiral auxiliary, (S)-1-Methylpyrrolidine-2-methanol, commencing from the readily available and enantiomerically pure amino acid, L-proline. This document is tailored for researchers, scientists, and professionals in drug development, offering not just a stepwise procedure but also the underlying scientific rationale for each step. The synthesis is presented as a two-stage process: the reduction of L-proline to L-prolinol, followed by the N-methylation of the resulting amino alcohol. Emphasis is placed on safe laboratory practices, particularly concerning the use of hazardous reagents, and on methods for the purification and characterization of the intermediate and final products.

Introduction: The Significance of (S)-1-Methylpyrrolidine-2-methanol

(S)-1-Methylpyrrolidine-2-methanol, also known as N-Methyl-L-prolinol, is a valuable chiral building block in asymmetric synthesis.[1][2] Its structural rigidity, conferred by the pyrrolidine ring, and the presence of both a hydroxyl and a tertiary amine functionality make it an excellent chiral ligand and auxiliary in a variety of chemical transformations.[2] These include, but are not limited to, asymmetric Grignard cross-coupling reactions, enantioselective additions to carbonyls, and the formation of chiral catalysts.[2] The ability to synthesize this compound in high enantiomeric purity from an inexpensive natural precursor like L-proline is of significant interest in the pharmaceutical and fine chemical industries for the development of enantiomerically pure drugs, which often leads to improved therapeutic efficacy and reduced side effects.[1]

Synthetic Strategy: A Two-Step Transformation

The conversion of L-proline to (S)-1-Methylpyrrolidine-2-methanol is efficiently achieved through a two-step synthetic sequence. The first step involves the reduction of the carboxylic acid moiety of L-proline to a primary alcohol, yielding L-prolinol. The second step is the selective methylation of the secondary amine of L-prolinol to a tertiary amine, affording the target molecule.

Figure 1: Overall synthetic workflow from L-proline.

Step 1: Reduction of L-Proline to L-Prolinol

The reduction of the carboxylic acid group of L-proline can be accomplished through various methods, including catalytic hydrogenation at high pressure or the use of metal hydride reducing agents.[3][4] For laboratory-scale synthesis, the use of Lithium Aluminum Hydride (LiAlH₄) is a common and effective method due to its high reactivity and generally good yields.[5][6] LiAlH₄ is a powerful, non-selective reducing agent capable of reducing carboxylic acids, esters, amides, and other functional groups.[7][8]

Causality of Experimental Choice: The selection of LiAlH₄ is predicated on its ability to directly reduce the carboxylic acid of L-proline to the corresponding primary alcohol in a single, efficient step.[5][9] While other reducing agents exist, LiAlH₄'s potency ensures a high conversion rate. However, its high reactivity necessitates stringent safety precautions.

Step 2: N-Methylation of L-Prolinol via the Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a well-established method for the methylation of primary and secondary amines.[10][11] This reaction utilizes an excess of formic acid and formaldehyde to introduce a methyl group onto the nitrogen atom.[11] A key advantage of the Eschweiler-Clarke reaction is that it selectively produces the tertiary amine without the formation of quaternary ammonium salts, which can be a problematic side reaction with other methylating agents like methyl iodide.[10][11] The reaction proceeds through the formation of an iminium ion intermediate, which is then reduced by formic acid.[10][12] The reaction is driven to completion by the irreversible loss of carbon dioxide.[11]

Causality of Experimental Choice: The Eschweiler-Clarke reaction is chosen for its selectivity and mild reaction conditions. It provides a clean and efficient route to the desired N-methylated product while preserving the chiral integrity of the molecule.[11][13]

Experimental Protocols

Materials and Instrumentation

| Reagent/Equipment | Grade/Specification | Supplier |

| L-Proline | ≥99% | Standard Chemical Supplier |

| Lithium Aluminum Hydride (LiAlH₄) | Powder, ≥95% | Standard Chemical Supplier |

| Anhydrous Tetrahydrofuran (THF) | DriSolv® or equivalent | Standard Chemical Supplier |

| Formaldehyde | 37 wt. % in H₂O | Standard Chemical Supplier |

| Formic Acid | ≥95% | Standard Chemical Supplier |

| Diethyl Ether | Anhydrous | Standard Chemical Supplier |

| Sodium Sulfate | Anhydrous | Standard Chemical Supplier |

| Rotary Evaporator | Standard Laboratory Equipment | N/A |

| Magnetic Stirrer with Hotplate | Standard Laboratory Equipment | N/A |

| Schlenk Line/Inert Gas System | Standard Laboratory Equipment | N/A |

| Thin Layer Chromatography (TLC) | Silica gel 60 F₂₅₄ | Standard Chemical Supplier |

Safety Precautions

Lithium Aluminum Hydride (LiAlH₄) is a highly reactive and pyrophoric substance that reacts violently with water and protic solvents. [14][15] All manipulations involving LiAlH₄ must be conducted under an inert atmosphere (e.g., nitrogen or argon) in a well-ventilated fume hood.[14][15] Personal protective equipment (PPE), including a fire-retardant lab coat, safety goggles, and appropriate gloves, is mandatory.[14][15] A Class D fire extinguisher (for combustible metals) and dry sand should be readily accessible in case of a fire.[14][16]

Step-by-Step Protocol for the Synthesis of L-Prolinol

-